2-methoxy-5-phenyl-N-(thiophen-2-ylmethyl)aniline
Description
2-Methoxy-5-phenyl-N-(thiophen-2-ylmethyl)aniline is an organic compound that features a methoxy group, a phenyl group, and a thiophene ring
Properties
IUPAC Name |
2-methoxy-5-phenyl-N-(thiophen-2-ylmethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NOS/c1-20-18-10-9-15(14-6-3-2-4-7-14)12-17(18)19-13-16-8-5-11-21-16/h2-12,19H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGQWJOEFVEBHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-phenyl-N-(thiophen-2-ylmethyl)aniline can be achieved through several methods. One common approach involves the reduction of Schiff bases. For instance, the compound can be synthesized via the reduction of 2-methoxy-5-((phenylamino)methyl)phenol using sodium borohydride (NaBH4) as a reducing agent . The reaction typically occurs under mild conditions, with the temperature maintained between 0-5°C to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic hydrogenation processes. The starting materials, such as 2-nitro-5-mercaptoaniline and halogenated benzene, undergo a series of reactions including nitration, reduction, and methylation to yield the final product . These processes are optimized for high yield and purity, with considerations for environmental safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-phenyl-N-(thiophen-2-ylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and phenyl groups can be substituted with other functional groups using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, mild temperatures (0-5°C).
Substitution: Halogens, sulfonyl chlorides, Lewis acids as catalysts.
Major Products
The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methoxy-5-phenyl-N-(thiophen-2-ylmethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other materials with specific electronic properties.
Mechanism of Action
The mechanism by which 2-methoxy-5-phenyl-N-(thiophen-2-ylmethyl)aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. Additionally, the presence of the thiophene ring can facilitate interactions with biological membranes, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-N-(thiophen-2-ylmethyl)aniline: Similar structure but with a different substitution pattern on the aromatic ring.
2-Methoxy-5-((phenylamino)methyl)phenol: Shares the methoxy and phenyl groups but differs in the position of the thiophene ring.
Uniqueness
2-Methoxy-5-phenyl-N-(thiophen-2-ylmethyl)aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and thiophene groups enhances its potential for diverse applications in various fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
